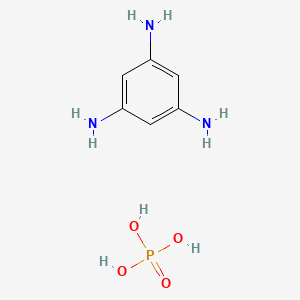
Benzene-1,3,5-triamine;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzene-1,3,5-triamine can be synthesized through the reduction of trinitrobenzene. This process involves the reduction of the nitro groups to amine groups using reducing agents such as iron and hydrochloric acid . The reaction conditions typically include heating the mixture to facilitate the reduction process.
Phosphoric acid is produced industrially by two main methods: the wet process and the thermal process. The wet process involves the reaction of sulfuric acid with phosphate rock, while the thermal process involves the burning of elemental phosphorus to produce phosphorus pentoxide, which is then hydrated to form phosphoric acid .
Análisis De Reacciones Químicas
Types of Reactions
Benzene-1,3,5-triamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phloroglucinol, a trihydroxybenzene derivative.
Reduction: The compound can be reduced further to form different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrochloric acid are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Phloroglucinol (benzene-1,3,5-triol)
Reduction: Various amine derivatives
Substitution: Substituted benzene derivatives depending on the substituent introduced
Aplicaciones Científicas De Investigación
Benzene-1,3,5-triamine;phosphoric acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Industry: Utilized in the production of pharmaceuticals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzene-1,3,5-triamine;phosphoric acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as a spasmolytic agent by inhibiting smooth muscle contractions. This is achieved through its interaction with specific receptors and ion channels in the smooth muscle cells, leading to relaxation and relief from spasms .
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1,3,5-triol (phloroglucinol): A trihydroxy derivative of benzene with similar chemical properties.
Benzene-1,3,5-tricarboxylic acid (trimesic acid): A tricarboxylic acid derivative of benzene with different functional groups.
Pentane-1,3,5-triamine: An aliphatic triamine with similar amine functionality but different structural properties.
Uniqueness
Benzene-1,3,5-triamine;phosphoric acid is unique due to its combination of aromatic amine and phosphoric acid functionalities
Propiedades
Número CAS |
111990-40-0 |
|---|---|
Fórmula molecular |
C6H12N3O4P |
Peso molecular |
221.15 g/mol |
Nombre IUPAC |
benzene-1,3,5-triamine;phosphoric acid |
InChI |
InChI=1S/C6H9N3.H3O4P/c7-4-1-5(8)3-6(9)2-4;1-5(2,3)4/h1-3H,7-9H2;(H3,1,2,3,4) |
Clave InChI |
NMPBTQJVGUOPBO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1N)N)N.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [(prop-2-yn-1-yl)sulfanyl]acetate](/img/structure/B14311409.png)
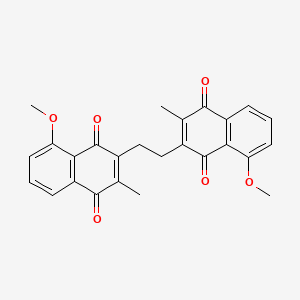
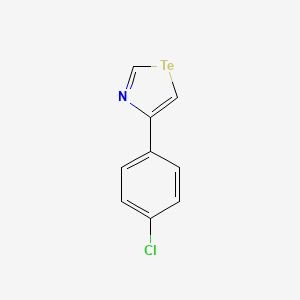
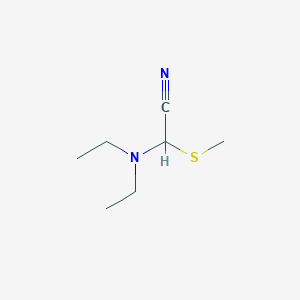
![2-Furancarboxaldehyde, 5-[4-(acetyloxy)butyl]-](/img/structure/B14311428.png)
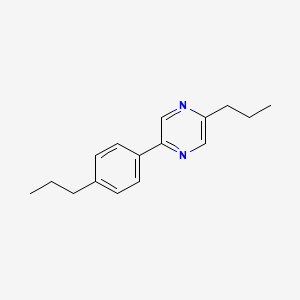
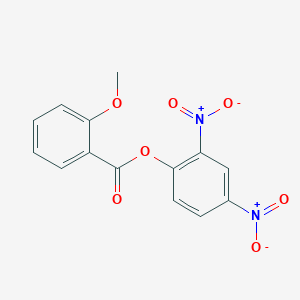
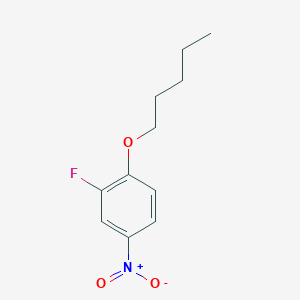

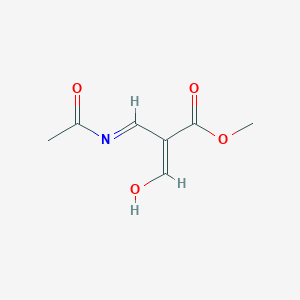
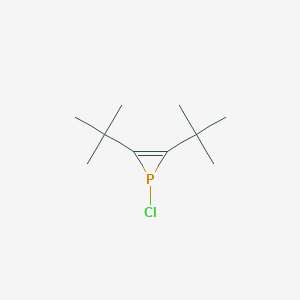
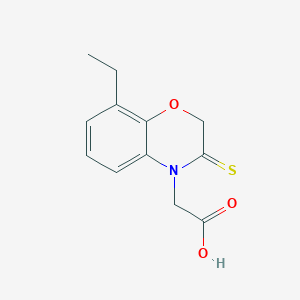
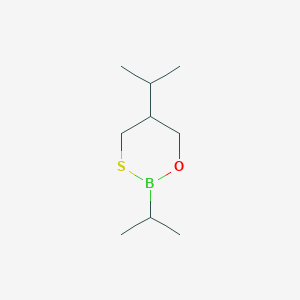
![Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl-](/img/structure/B14311458.png)
